Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with appropriate reagents to introduce the hydroxy group at the 9-position. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to an alkane.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution with a halogenating agent can produce a halogenated derivative .
Scientific Research Applications
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The diazabicyclo structure allows for unique interactions with biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride: Similar structure but lacks the hydroxy group at the 9-position.
Tert-butyl 7-isopropyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Contains an isopropyl group and an oxo group instead of a hydroxy group.
Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate: Features a benzyl group and an oxo group, differing in both functional groups and substitution pattern.
Uniqueness
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is unique due to the presence of the hydroxy group at the 9-position, which allows for specific chemical reactions and interactions that are not possible with its analogs. This makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
IUPAC Name |
tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(7-14)10(8)15/h8-10,13,15H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZCOXUZZYOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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